2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-5-3-4-6-16(13)21-23-14(2)19(28-21)10-22-20(24)11-25-15-7-8-17-18(9-15)27-12-26-17/h3-9H,10-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPLZUSBONTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a thiazole derivative through an acetamide functional group. Its structural components contribute to its biological activities and interactions with various molecular targets.
Biological Activity Overview
Recent studies have highlighted several significant biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits promising anticancer properties against various cancer cell lines. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown significant cytotoxic effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- In one study, compounds similar to this structure demonstrated a strong inhibition of cell cycle progression in Hep3B liver cancer cells, suggesting a mechanism involving cell cycle arrest .
-
Mechanism of Action :
- The anticancer effects are hypothesized to involve the inhibition of specific proteins or enzymes that play critical roles in cell proliferation and survival. For example, studies have indicated interactions with EGFR (Epidermal Growth Factor Receptor), leading to apoptosis in cancer cells .
- Molecular docking studies have provided insights into how these compounds bind to target proteins, potentially disrupting their function and triggering apoptotic pathways .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity :
A series of experiments were conducted to evaluate the anticancer efficacy of related compounds. In vitro assays revealed that certain derivatives had IC50 values significantly lower than those of standard treatments, indicating their potential as effective anticancer agents . -
Mechanistic Studies :
Flow cytometry analyses demonstrated that treatment with these compounds led to alterations in cell cycle distribution, specifically reducing the fraction of cells in the G1 phase and increasing apoptosis markers such as Bax and Bcl-2 expression levels .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, describes reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base, monitored by TLC for completion. Similarly, outlines thiadiazole-benzodioxole synthesis via hydrazine-carbothioamide intermediates in ethanol under reflux. Key steps include:
Q. What characterization techniques are critical for confirming the compound’s structure?
Essential methods include:
- IR spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H/¹³C) to resolve aromatic protons (benzodioxole δ 6.5–7.0 ppm) and thiazole methyl groups (δ 2.3–2.5 ppm).
- Elemental analysis to validate purity, as shown in for triazole-thiazole derivatives.
- X-ray crystallography for absolute configuration determination, exemplified in with triclinic crystal system parameters (a = 19.2951 Å, β = 119.209°) .
Advanced Research Questions
Q. How do structural modifications in the thiazole and benzodioxole moieties influence biological activity?
Substituents on the thiazole ring (e.g., 4-methyl, o-tolyl) and benzodioxole (e.g., methoxy, hydroxyl) modulate target affinity. shows hypoglycemic activity in acetamide derivatives via PPAR-γ activation, while reports antitumor effects in thiazol-2-amine analogs, likely due to intercalation or kinase inhibition. Key findings:
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., hypoglycemic vs. antitumor activity) may arise from assay conditions or structural analogs. Methodological solutions include:
Q. How can molecular dynamics (MD) simulations optimize this compound’s pharmacokinetics?
MD studies predict solubility and membrane permeability by analyzing:
- LogP values : Higher logP (lipophilicity) in thiazole derivatives improves blood-brain barrier penetration but may increase hepatotoxicity.
- Hydrogen-bonding capacity : Benzodioxole’s ether oxygen forms stable interactions with acetylcholinesterase (AChE), as seen in for thiadiazole inhibitors.
- CYP450 interactions : highlights CYP inhibition risks, requiring metabolic stability assays .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis (absent in current evidence) to reduce reaction times for intermediates like chloroacetylated thiazoles .
- Biological Screening : Combine MTT assays (antitumor) with glucose uptake assays (hypoglycemic) to profile dual activities.
- Data Validation : Cross-reference crystallography data (e.g., ) with computational models (DFT) to confirm electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
